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Measuring pSLP76 Levels in Response to Hpk1-IN-9: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, is a critical negative regulator of T-cell activation.[1][2] [3][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP76) at Serine 376 (S376).[1][4][5][6][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the attenuation of downstream signaling, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[1][6] Ultimately, this cascade dampens T-cell activation and effector functions.[1]

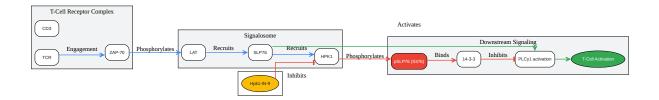
Hpk1-IN-9 is a small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, **Hpk1-IN-9** is expected to prevent the phosphorylation of SLP76 at S376, thereby enhancing T-cell activation and anti-tumor immunity.[3] Accurate measurement of pSLP76 levels is therefore a critical pharmacodynamic biomarker to assess the target engagement and biological activity of **Hpk1-IN-9** and other HPK1 inhibitors.[8]

These application notes provide detailed protocols for quantifying the phosphorylation of SLP76 in response to treatment with **Hpk1-IN-9** using three common laboratory techniques: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry.



Signaling Pathway

The diagram below illustrates the central role of HPK1 in negatively regulating the TCR signaling pathway through the phosphorylation of SLP76. Inhibition of HPK1 by **Hpk1-IN-9** is expected to block the phosphorylation of SLP76 at Ser376.



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Caption: HPK1-mediated phosphorylation of SLP76 and its inhibition by Hpk1-IN-9.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Western Blot Densitometry Analysis

Treatment Group	Normalized pSLP76 (S376) Intensity (Arbitrary Units)	Normalized Total SLP76 Intensity (Arbitrary Units)
Vehicle Control (DMSO)	High	Unchanged
Hpk1-IN-9 (Low Dose)	Intermediate	Unchanged
Hpk1-IN-9 (High Dose)	Low	Unchanged



Table 2: ELISA Absorbance Data

Treatment Group	Absorbance at 450 nm (pSLP76 S376)
Vehicle Control (DMSO)	High
Hpk1-IN-9 (Low Dose)	Intermediate
Hpk1-IN-9 (High Dose)	Low

Table 3: Flow Cytometry Median Fluorescence Intensity (MFI)

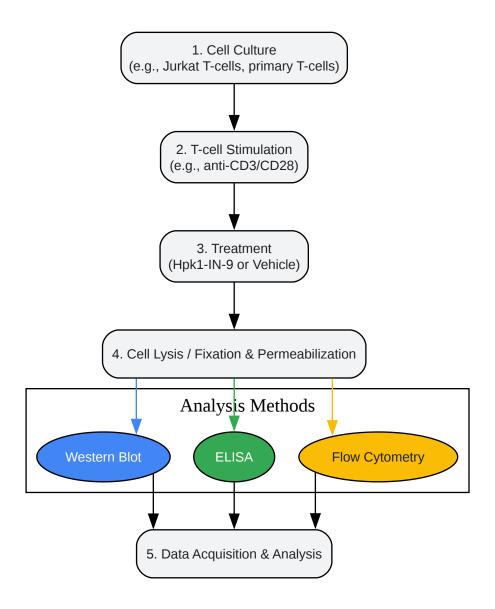
Treatment Group	pSLP76 (S376) MFI in CD3+ T-cells
Vehicle Control (DMSO)	High
Hpk1-IN-9 (Low Dose)	Intermediate
Hpk1-IN-9 (High Dose)	Low

Experimental Protocols

The following are detailed methodologies for the key experiments to measure pSLP76 levels.

Experimental Workflow





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Caption: General workflow for measuring pSLP76 levels.

Protocol 1: Western Blotting

Objective: To qualitatively and semi-quantitatively measure the levels of pSLP76 (S376) and total SLP76 in cell lysates.

Materials:

- Jurkat T-cells or isolated primary human T-cells
- RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin



- Anti-CD3 and anti-CD28 antibodies for stimulation
- Hpk1-IN-9
- DMSO (Vehicle control)
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-SLP76 (Ser376) monoclonal antibody[9]
 - Rabbit anti-total SLP76 polyclonal antibody[10]
 - Mouse anti-β-actin or anti-GAPDH antibody (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence detection system

Procedure:

- Cell Culture and Treatment:
 - Culture Jurkat T-cells or primary T-cells in complete RPMI-1640 medium.



 Seed cells at an appropriate density (e.g., 1 x 10⁶ cells/mL) and stimulate with anti-CD3/CD28 antibodies for a predetermined time (e.g., 15-30 minutes) in the presence of varying concentrations of **Hpk1-IN-9** or DMSO.[11]

Cell Lysis:

- Harvest cells by centrifugation and wash once with ice-cold PBS.
- Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.[12]
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[12]
- Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
 - Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-PAGE gel.
 - Perform electrophoresis to separate proteins by size.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[13]
 - Incubate the membrane with the primary antibody against pSLP76 (S376) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[13]



- Wash the membrane three times with TBST for 5-10 minutes each.[13]
- Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution)
 for 1 hour at room temperature.
- Wash the membrane again as in the previous step.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence detection system.
- Stripping and Re-probing:
 - To normalize for protein loading, the membrane can be stripped and re-probed for total SLP76 and a loading control like β-actin or GAPDH.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the pSLP76 signal to the total SLP76 signal or the loading control.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantitatively measure the levels of pSLP76 (S376) in cell lysates.

Materials:

- Cell lysates prepared as described in the Western Blotting protocol.
- Sandwich ELISA kit for phospho-SLP76 (Ser376).[14][15] These kits typically include:
 - Antibody-coated 96-well plate
 - Detection antibody (conjugated or to be used with a secondary)
 - HRP-conjugated streptavidin or secondary antibody
 - Standard (recombinant pSLP76)



- Wash buffer
- TMB substrate
- Stop solution
- Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

- Prepare Reagents and Samples:
 - Bring all reagents and samples to room temperature.
 - Dilute cell lysates to a concentration within the detection range of the kit.
 - Prepare a standard curve using the provided recombinant pSLP76 standard.
- ELISA Assay:
 - Add 100 μL of standards and samples to the appropriate wells of the antibody-coated plate.[16]
 - Incubate for the time specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).[16]
 - Wash the wells multiple times with wash buffer.[16]
 - Add 100 μL of the detection antibody to each well and incubate (e.g., 1 hour at room temperature).[16]
 - Wash the wells.
 - Add 100 μL of HRP-conjugated streptavidin or secondary antibody and incubate (e.g., 45 minutes at room temperature).[16]
 - Wash the wells.



- Add 100 μL of TMB substrate and incubate in the dark (e.g., 30 minutes at room temperature).[16]
- Add 50 μL of stop solution to each well.[16]
- Data Acquisition and Analysis:
 - Immediately read the absorbance at 450 nm using a microplate reader.
 - Generate a standard curve by plotting the absorbance versus the concentration of the standards.
 - Determine the concentration of pSLP76 in the samples by interpolating from the standard curve.
 - Normalize the pSLP76 concentration to the total protein concentration of the lysate.

Protocol 3: Flow Cytometry

Objective: To measure the levels of pSLP76 (S376) in individual cells within a heterogeneous population.

Materials:

- Jurkat T-cells or peripheral blood mononuclear cells (PBMCs)
- RPMI-1640 medium, FBS, Penicillin-Streptomycin
- Anti-CD3 and anti-CD28 antibodies for stimulation
- Hpk1-IN-9
- DMSO (Vehicle control)
- Cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8 antibodies conjugated to different fluorochromes)
- Fixation buffer (e.g., 1-4% paraformaldehyde in PBS)



- Permeabilization buffer (e.g., saponin- or methanol-based)
- Fluorochrome-conjugated anti-phospho-SLP76 (Ser376) antibody[9]
- Flow cytometer

Procedure:

- Cell Stimulation and Treatment:
 - Stimulate and treat cells as described in the Western Blotting protocol.
- Cell Surface Staining (Optional):
 - If analyzing specific cell populations (e.g., CD4+ or CD8+ T-cells), stain the cells with fluorochrome-conjugated antibodies against cell surface markers before fixation.
- Fixation and Permeabilization:
 - Fix the cells by incubating with fixation buffer for 10-15 minutes at room temperature.[17]
 - Wash the cells with PBS.
 - Permeabilize the cells by incubating with permeabilization buffer. The choice of permeabilization buffer (saponin for cytoplasmic antigens or methanol for some nuclear antigens) is critical and should be optimized.[17]
- Intracellular Staining:
 - Incubate the permeabilized cells with the fluorochrome-conjugated anti-pSLP76 (S376)
 antibody for 30-60 minutes at room temperature in the dark.[18]
 - Wash the cells with permeabilization buffer.
- Data Acquisition and Analysis:
 - Resuspend the cells in flow cytometry staining buffer.
 - Acquire data on a flow cytometer.



- Gate on the cell population of interest (e.g., lymphocytes based on forward and side scatter, then CD3+ T-cells).
- Determine the Median Fluorescence Intensity (MFI) of the pSLP76 signal within the gated population for each treatment condition.[19]

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for measuring the phosphorylation of SLP76 in response to the HPK1 inhibitor, **Hpk1-IN-9**. The choice of method will depend on the specific research question, available equipment, and desired throughput. Western blotting provides a semi-quantitative analysis and allows for the simultaneous detection of total protein levels. ELISA offers a high-throughput, quantitative measurement of pSLP76 in cell lysates. Flow cytometry enables the quantitative analysis of pSLP76 at the single-cell level within specific cell populations. Consistent and accurate measurement of pSLP76 is essential for characterizing the pharmacodynamics and mechanism of action of **Hpk1-IN-9** and other emerging HPK1 inhibitors.

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